molecular formula C30H26O2 B8005010 4,4'-Bis((Z)-2-methoxystyryl)-1,1'-biphenyl

4,4'-Bis((Z)-2-methoxystyryl)-1,1'-biphenyl

Cat. No.: B8005010
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two methoxystyryl groups attached to a biphenyl core, which contributes to its distinct electronic and optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The process involves the following steps:

    Preparation of the starting materials: The aryl halide and the organoboron compound are prepared separately.

    Catalyst selection: A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction.

    Reaction conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures (typically around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the styryl groups can be reduced to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-methoxystyryl)biphenyl: Similar structure but with different substitution patterns.

    4,4’-Bis(2-methoxystyryl)biphenyl: Similar structure but with different substitution patterns.

    4,4’-Bis(3-methoxystyryl)biphenyl: Similar structure but with different substitution patterns.

Uniqueness

4,4’-Bis((Z)-2-methoxystyryl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where precise control over these properties is essential.

Properties

IUPAC Name

1-methoxy-2-[(Z)-2-[4-[4-[(Z)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15-,22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-BMJUYKDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.